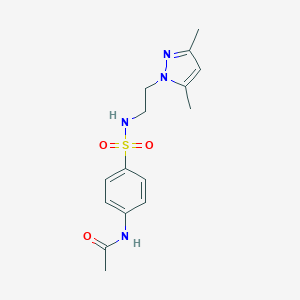
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is an organic compound characterized by the presence of an acetylphenyl group and a dimethylpyrazolyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-acetylphenylamine and 3,5-dimethyl-1H-pyrazole.
Step 1 Formation of Intermediate: The 3-acetylphenylamine is reacted with an appropriate acylating agent to form an intermediate acylated product.
Step 2 Coupling Reaction: The intermediate is then coupled with 3,5-dimethyl-1H-pyrazole under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Step 3 Final Product Formation: The resulting product is purified using techniques such as recrystallization or chromatography to obtain N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, which could be explored for therapeutic applications.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The acetylphenyl group may facilitate binding to active sites, while the pyrazolyl group can enhance the compound’s stability and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-acetylphenyl)-3-(1H-pyrazol-1-yl)butanamide: Lacks the dimethyl groups on the pyrazole ring, which may affect its reactivity and binding properties.
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Shorter carbon chain, which can influence its physical and chemical properties.
Uniqueness
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the acetylphenyl and dimethylpyrazolyl groups, which confer specific reactivity and binding characteristics. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-8-12(2)20(19-11)13(3)9-17(22)18-16-7-5-6-15(10-16)14(4)21/h5-8,10,13H,9H2,1-4H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHXMHJBWBRTKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497260.png)
![4-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497261.png)
![[(4-Chlorophenyl)sulfonyl][2-(3,4,5-trimethylpyrazolyl)ethyl]amine](/img/structure/B497262.png)

![4-Chloro-N-[2-(3,5-dimethyl-pyrazol-1-yl)-propyl]-benzenesulfonamide](/img/structure/B497266.png)
![3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497268.png)
![4-Methyl-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497272.png)
![4-Chloro-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497274.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B497276.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B497278.png)

![4-bromo-1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497282.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B497283.png)
